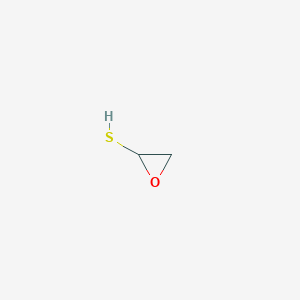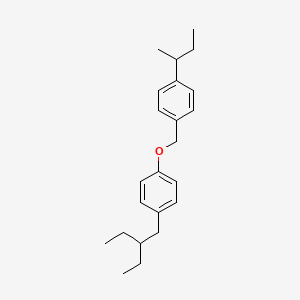
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-((4-(1-methylpropyl)phenyl)methoxy) group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxy Group: The next step involves the reaction of the resulting product with 4-(1-methylpropyl)phenol in the presence of a base such as sodium hydroxide to form the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Alkylation: Using catalysts like zeolites or solid acids to facilitate the alkylation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the 4-(1-methylpropyl)phenyl group.
Benzene, 1-(2-ethylbutyl)-4-phenyl-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-: Similar structure but has a methyl group instead of the 1-methylpropyl group.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
125796-75-0 |
|---|---|
Molekularformel |
C23H32O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-butan-2-yl-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C23H32O/c1-5-18(4)22-12-8-21(9-13-22)17-24-23-14-10-20(11-15-23)16-19(6-2)7-3/h8-15,18-19H,5-7,16-17H2,1-4H3 |
InChI-Schlüssel |
YXOYMXPSMLEZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



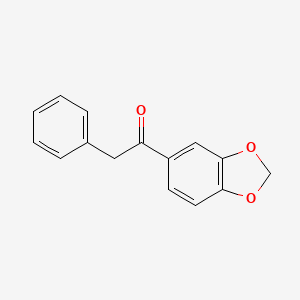


![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
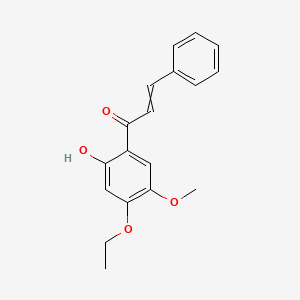


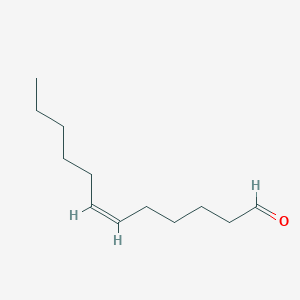



![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
